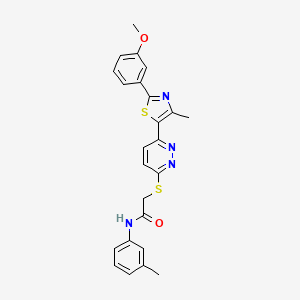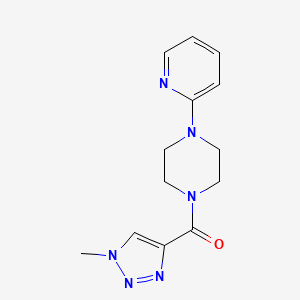![molecular formula C21H26N2O2 B2646820 1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone CAS No. 432508-87-7](/img/structure/B2646820.png)
1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone, also known as GSK-3β inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, GSK-3β has emerged as a promising therapeutic target for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Electrochemical Synthesis and Derivative Development
A study by Nematollahi and Amani (2011) demonstrated the electrochemical oxidation of a related compound, leading to the development of new phenylpiperazine derivatives through an environmentally friendly method. This research highlights the compound's utility in synthesizing new derivatives with potential applications in various fields, including pharmaceuticals (Nematollahi & Amani, 2011).
Computational Assessment and Drug Design
Onawole et al. (2017) reported a computational study assessing the biochemical properties of a synthesized arylpiperazine-based drug, showing its potential interaction with human GABA receptors. The research provided insights into the compound's reactivity and degradation pathways, emphasizing its role in drug design and environmental degradation studies (Onawole et al., 2017).
Antimicrobial Activity
Dave et al. (2013) explored the synthesis of derivatives involving "1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone" and evaluated their antimicrobial activity. This study showcases the compound's significance in developing new antimicrobial agents (Dave et al., 2013).
Anti-inflammatory and Antioxidant Properties
Bandgar et al. (2009) synthesized a novel series of pyrazole chalcones derived from the compound, which exhibited promising anti-inflammatory and antioxidant activities. This research indicates the compound's versatility in synthesizing derivatives with potential therapeutic applications (Bandgar et al., 2009).
Antileukemic Activity
Vinaya et al. (2012) developed novel derivatives of the compound and tested their antileukemic activity, demonstrating significant effects against human leukemic cell lines. This highlights the potential application of the compound in cancer research and treatment development (Vinaya et al., 2012).
properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17(2)18-8-10-20(11-9-18)25-16-21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSDMCDBVYWNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-[16-[2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione](/img/structure/B2646737.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2646740.png)
![(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile](/img/structure/B2646741.png)
![(2-Chloro-6-fluorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646742.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2646744.png)


![1-benzyl-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2646751.png)
![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2646754.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2646758.png)

![N-benzyl-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2646760.png)